3-(benzylsulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and sulfonyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-phenylmethanesulfonylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-fluoroaniline with benzylsulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions, such as alkylation, to introduce the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-phenylmethanesulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted amides or sulfonamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for cancer treatment.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-3-phenylmethanesulfonylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonyl group can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has similar structural features and has been studied for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another structurally related compound with applications in antibacterial research.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-phenylmethanesulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15ClFNO3S |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(3-chloro-4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
DEBHBGSVEJMFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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